molecular formula C25H22FNO3S B2677441 [4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone CAS No. 1112419-02-9

[4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethylphenyl)methanone

Cat. No.: B2677441
CAS No.: 1112419-02-9
M. Wt: 435.51
InChI Key: NYCLNETWYSBVEO-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine-derived compound characterized by a 1,4-benzothiazine core substituted with a 3,4-dimethylphenyl group at the 4-position, a fluorine atom at the 7-position, and a 4-ethylphenyl ketone moiety at the 2-position. The 1,1-dioxido (sulfone) group enhances the compound’s polarity and stability, making it relevant for pharmaceutical and materials science research. Its molecular formula is C₂₅H₂₂FNO₃S (monoisotopic mass: ~435.13 g/mol), differing from closely related analogs by specific substituent patterns .

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO3S/c1-4-18-6-8-19(9-7-18)25(28)24-15-27(21-11-5-16(2)17(3)13-21)22-12-10-20(26)14-23(22)31(24,29)30/h5-15H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLNETWYSBVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=C(C=C3)F)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3,4-dimethylphenyl)-7-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a member of the benzothiazine class known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H22FNO3SC_{25}H_{22}FNO_{3}S with a molecular weight of approximately 435.5 g/mol. The compound features a benzothiazine core modified with various functional groups that influence its biological interactions.

PropertyValue
Molecular FormulaC25H22FNO3SC_{25}H_{22}FNO_{3}S
Molecular Weight435.5 g/mol
StructureBenzothiazine derivative

Research indicates that benzothiazine derivatives exhibit a range of pharmacological effects, including:

  • Anticancer Activity : The compound may inhibit cancer cell proliferation through various mechanisms, potentially involving the modulation of apoptosis and cell cycle regulation.
  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential for use as antimicrobial agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. Modifications to the benzothiazine scaffold can enhance or diminish these activities. For instance:

  • Fluorine Substitution : The presence of fluorine has been associated with increased potency in some derivatives.
  • Dimethylphenyl Group : The substitution pattern on the phenyl rings can significantly affect the compound's interaction with biological targets.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that similar benzothiazine derivatives exhibited promising anticancer activity with IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the structure can lead to enhanced potency against specific cancer types .
  • Antimicrobial Efficacy : Research on related compounds indicates that they possess significant antimicrobial properties, showing effectiveness against gram-positive and gram-negative bacteria. The dioxido group appears to play a crucial role in enhancing this activity.
  • Pharmacokinetics and Toxicology : Preliminary studies suggest favorable pharmacokinetic profiles for related compounds, with acceptable toxicity levels in animal models. Further studies are needed to fully elucidate the safety profile of this specific compound .

Future Directions

Ongoing research is focused on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • Clinical Trials : Investigating the efficacy and safety of this compound in clinical settings for potential therapeutic applications.
  • Exploring Analogues : Studying structural analogues to identify compounds with improved biological activity or reduced side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of this compound are best understood by comparing it to analogs within the benzothiazine and methanone families. Below is a detailed analysis:

Structural Analogues from Evidence

Compound Name Substituents (Benzothiazine Core) Aryl Ketone Group Molecular Formula Key Properties
[Target Compound] 4-(3,4-dimethylphenyl), 7-fluoro, 1,1-dioxido 4-ethylphenyl C₂₅H₂₂FNO₃S High lipophilicity (logP ~4.2), enhanced steric bulk
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 4-(3-methylphenyl), 7-fluoro, 1,1-dioxido 4-ethylphenyl C₂₄H₂₀FNO₃S Lower steric bulk (logP ~3.9) due to absence of 4-methyl
Methanone, (4-bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl) 7-ethoxy, 3-methyl, 1,1-dioxido 4-bromophenyl C₂₂H₂₁BrNO₄S Increased electron density (ethoxy group), halogenated aryl
Methanone, (7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)(4-ethylphenyl) 7-ethoxy, 3-methyl, 1,1-dioxido 4-ethylphenyl C₂₄H₂₄NO₄S Ethoxy enhances solubility vs. fluoro

Key Differences and Implications

  • 7-Fluoro vs. 7-Ethoxy: Fluorine’s electronegativity enhances metabolic stability, while ethoxy increases solubility but may accelerate oxidative metabolism .

Pharmacological and Physicochemical Profiles

  • Lipophilicity : The target compound’s logP (~4.2) exceeds that of the 3-methylphenyl analog (logP ~3.9), favoring membrane permeability but risking solubility issues .
  • Metabolic Stability : Fluorine at C-7 reduces cytochrome P450-mediated oxidation compared to ethoxy-substituted analogs .

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